molecular formula C10H9F2N B1395975 2-(3,4-Difluorophenyl)-2-methylpropanenitrile CAS No. 1035262-16-8

2-(3,4-Difluorophenyl)-2-methylpropanenitrile

Cat. No.: B1395975
CAS No.: 1035262-16-8
M. Wt: 181.18 g/mol
InChI Key: VDWLNFKRCLDVEX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(3,4-difluorophenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N/c1-10(2,6-13)7-3-4-8(11)9(12)5-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWLNFKRCLDVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717101
Record name 2-(3,4-Difluorophenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035262-16-8
Record name 2-(3,4-Difluorophenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(3,4-Difluorophenyl)-2-methylpropanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C11H12F2N
  • CAS Number : 1035262-16-8

The presence of difluorophenyl and nitrile groups contributes to its unique chemical properties and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Cytotoxic Effects : In vitro studies reveal that the compound can influence cell viability in cancer cell lines.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
  • Receptor Interaction : It has been suggested that it interacts with specific receptors, modulating signaling pathways that regulate cell function.

Biochemical Pathways

The compound participates in critical biochemical pathways:

  • Metabolism : Metabolized by cytochrome P450 enzymes, crucial for detoxification.
  • Signal Transduction : Modulates signaling pathways by interacting with kinases and phosphatases.

Cell Viability Assays

In vitro studies have demonstrated the impact of this compound on cell viability across various concentrations:

Concentration (µM)Cell Viability (%)
190
1075
10040

At lower concentrations, the compound promotes cell growth; however, higher concentrations lead to cytotoxic effects.

Antimicrobial Activity

Preliminary tests indicate antimicrobial properties against specific bacterial strains. Further studies are needed to evaluate its full potential in therapeutic applications.

Neuroblastoma Models

A significant study involving neuroblastoma cells indicated an EC50 value of approximately 0.94 µM for the compound, demonstrating notable efficacy in reducing cell proliferation associated with prion diseases.

Animal Models

In vivo studies using rodent models showed that the compound effectively penetrates the blood-brain barrier. Therapeutic concentrations were achieved in brain tissue after oral administration, suggesting potential for neurological applications.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(3,4-Difluorophenyl)-2-methylpropanenitrile
  • CAS Registry Number : 1035262-16-8
  • Molecular Formula : C₁₀H₉F₂N
  • Structure : A nitrile-functionalized compound featuring a 3,4-difluorophenyl group attached to a branched carbon backbone (2-methylpropane framework).

This compound is part of a broader class of fluorinated aromatic nitriles, which are of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine atoms and the reactivity of the nitrile group .

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table highlights structurally related compounds, emphasizing substituent variations and their implications:

Compound Name CAS Number Molecular Formula Key Structural Differences Reference
This compound 1035262-16-8 C₁₀H₉F₂N Reference compound (nitrile group)
2-(3,4-Difluorophenyl)-2-methylpropanoic acid 306761-55-7 C₁₀H₁₀F₂O₂ Nitrile replaced by carboxylic acid
2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile N/A C₁₂H₁₅N₂O₂ Amino group addition; methoxy substituents
3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile 851169-06-7 C₁₀H₁₃N₃O₂ Hydrazinyl and dihydroxy substituents
2-[[(2-Ethylphenyl)(2-hydroxyethyl)amino]methyl]-3,3-difluoropropanenitrile 2647-14-5 C₁₄H₁₈F₂N₂O Ethyl/hydroxyethyl amino side chain

Functional Group and Substituent Analysis

Nitrile vs. Carboxylic Acid :

  • The replacement of the nitrile group in this compound with a carboxylic acid (as in 306761-55-7) alters polarity and reactivity. Nitriles are typically less acidic but more electrophilic, making them intermediates in synthesis, whereas carboxylic acids are prone to salt formation and hydrogen bonding .

Fluorine vs. Methoxy Substituents: Fluorine atoms in the 3,4-difluorophenyl group enhance metabolic stability and lipophilicity compared to methoxy groups (as in C₁₂H₁₅N₂O₂).

Amino and Hydrazinyl Modifications: The addition of an amino group (C₁₂H₁₅N₂O₂) or hydrazinyl group (C₁₀H₁₃N₃O₂) introduces hydrogen-bonding capabilities, which can enhance interactions with biological targets. However, these groups may also reduce stability under oxidative conditions .

Physicochemical and Reactivity Trends

  • Lipophilicity : Fluorinated analogs like this compound generally exhibit higher logP values compared to hydroxyl- or methoxy-substituted derivatives due to fluorine’s hydrophobicity .
  • Thermal Stability : Nitriles with electron-withdrawing groups (e.g., fluorine) demonstrate greater thermal stability than those with electron-donating substituents (e.g., methoxy), as seen in degradation studies of similar compounds .

Research and Application Insights

  • Pharmaceutical Relevance : The nitrile group in this compound serves as a precursor for synthesizing amines or carboxylic acids via hydrolysis, a pathway leveraged in prodrug design .
  • Comparative Toxicity : Fluorinated nitriles generally show lower acute toxicity compared to aliphatic nitriles (e.g., propionitrile derivatives with ethyl/hydroxyethyl groups), as inferred from safety data of analogs like 2647-14-5 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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